molecular formula C10H7Br2NO2 B6301629 Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate CAS No. 1804892-46-3

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate

Cat. No.: B6301629
CAS No.: 1804892-46-3
M. Wt: 332.98 g/mol
InChI Key: JPVUPQYZPWFAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is an organic compound with the molecular formula C10H7Br2NO2 and a molecular weight of 332.98 g/mol . This compound is characterized by the presence of two bromine atoms, a cyano group, and a methyl ester group attached to a phenyl ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-cyanophenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and cyano groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dichloro-4-cyanophenyl)acetate
  • Methyl 2-(3,5-difluoro-4-cyanophenyl)acetate
  • Methyl 2-(3,5-diiodo-4-cyanophenyl)acetate

Uniqueness

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different chemical and biological properties .

Properties

IUPAC Name

methyl 2-(3,5-dibromo-4-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUPQYZPWFAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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